molecular formula C11H9NO3 B8024961 (4E)-4-(1-hydroxyethylidene)-2-phenyl-1,3-oxazol-5-one

(4E)-4-(1-hydroxyethylidene)-2-phenyl-1,3-oxazol-5-one

Cat. No.: B8024961
M. Wt: 203.19 g/mol
InChI Key: OZORIGJYEQJZCR-VQHVLOKHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for the compound with the identifier “(4E)-4-(1-hydroxyethylidene)-2-phenyl-1,3-oxazol-5-one” are not explicitly documented. Industrial synthesis generally involves scaling up laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “(4E)-4-(1-hydroxyethylidene)-2-phenyl-1,3-oxazol-5-one” can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another functional group.

Common Reagents and Conditions

Common reagents and conditions used in the reactions of the compound with the identifier “this compound” include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

The compound with the identifier “(4E)-4-(1-hydroxyethylidene)-2-phenyl-1,3-oxazol-5-one” has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of the compound with the identifier “(4E)-4-(1-hydroxyethylidene)-2-phenyl-1,3-oxazol-5-one” involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects is not well-documented. it is likely to involve binding to specific receptors or enzymes, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to the compound with the identifier “(4E)-4-(1-hydroxyethylidene)-2-phenyl-1,3-oxazol-5-one” include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks.

Uniqueness

The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity, biological activity, or industrial applicability compared to its analogs.

Conclusion

The compound with the identifier “this compound” is a versatile chemical entity with potential applications in various scientific fields

Properties

IUPAC Name

(4E)-4-(1-hydroxyethylidene)-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7(13)9-11(14)15-10(12-9)8-5-3-2-4-6-8/h2-6,13H,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZORIGJYEQJZCR-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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